Product packaging for Antitumor agent-19(Cat. No.:)

Antitumor agent-19

Cat. No.: B12432627
M. Wt: 487.9 g/mol
InChI Key: RTILPKXOEYEQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antitumor agent-19 is a small molecule compound that functions as an effective modulator targeting tumor-associated macrophages (TAMs) . Its primary research value lies in its potential to alter the tumor microenvironment by targeting TAMs, which are known to play a key role in tumor progression and immunosuppression . The compound has demonstrated cytotoxic activity in vitro, with EC50 values of 17.18 μM in RAW 264.7 cells and 18.87 μM in BMDM cells . With a molecular formula of C24H21ClF3N5O and a molecular weight of 487.90, it is supplied as a reference compound for research applications focused on cancer and programmed cell death . This compound is for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21ClF3N5O B12432627 Antitumor agent-19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21ClF3N5O

Molecular Weight

487.9 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[5-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]urea

InChI

InChI=1S/C24H21ClF3N5O/c1-33-12-13(11-29-33)16-3-2-4-21-22(16)17-9-14(6-8-20(17)32-21)30-23(34)31-15-5-7-19(25)18(10-15)24(26,27)28/h2-5,7,10-12,14,32H,6,8-9H2,1H3,(H2,30,31,34)

InChI Key

RTILPKXOEYEQSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C3C4=C(CCC(C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)NC3=CC=C2

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Antitumor Agent 19

Elucidation of Primary Molecular Targets

The primary molecular activities of Antitumor agent-19 identified to date revolve around its influence on signaling cascades within immune cells, particularly macrophages.

Protein-Protein Interactions Modulated by this compound

Currently, there is no publicly available research detailing the specific protein-protein interactions that are directly modulated by this compound.

Enzyme Inhibition/Activation Profiles (e.g., kinases, topoisomerases)

Detailed profiles of specific enzyme inhibition or activation by this compound, including its effects on kinases or topoisomerases, have not been characterized in the available scientific literature.

Nucleic Acid Interactions (e.g., DNA intercalation, DNA damage, DNA repair inhibition)

There is no available data to suggest that this compound directly interacts with nucleic acids. Studies on its potential for DNA intercalation, induction of DNA damage, or inhibition of DNA repair mechanisms have not been reported.

Receptor Binding and Signaling Cascade Modulation

The principal mechanism of this compound identified is its role as a potent modulator of TAMs. It influences the signaling environment by stimulating the production of key cytokines. Specifically, this compound has been shown to increase the levels of Tumor Necrosis Factor-alpha (TNF-α) in tumor cells.

In vitro studies have quantified this effect, demonstrating that this compound increases TNF-α levels in RAW 264.7 and bone marrow-derived macrophage (BMDM) cells with EC50 values of 17.18 μM and 18.87 μM, respectively. Further investigation in RAW 264.7 cells revealed that at concentrations of 10 μM, 20 μM, and 50 μM, this compound effectively and in a dose-dependent manner, induces the expression of M1-phenotype macrophage markers, including Interleukin-1 beta (IL-1β), TNF-α, inducible nitric oxide synthase (iNOS), and Interleukin-12 alpha (IL-12α). This indicates a dose-dependent repolarization of TAMs from a pro-tumor (M2) to an anti-tumor (M1) phenotype.

In vivo research in C57BL/6 female mice bearing Lewis lung cancer cells demonstrated that intraperitoneal administration of this compound at a dose of 5 mg/kg significantly inhibits tumor growth. Notably, the combination of this compound with an anti-PD-1 antibody resulted in superior antineoplastic effects compared to either agent alone.

EC50 Values of this compound for TNF-α Induction
Cell LineEC50 (μM)
RAW 264.717.18
BMDM18.87

Cellular Pathway Perturbations Induced by this compound

The broader effects of this compound on cellular pathways, particularly those governing cell proliferation and division, are not yet well-documented.

Structure Activity Relationships Sar and Rational Design of Antitumor Agent 19 Analogs

Identification of Key Pharmacophoric Features

Structural studies, including single-particle cryo-electron microscopy (cryo-EM), were instrumental in identifying the key pharmacophoric features necessary for potent Polθ inhibition. acs.org Analysis of the binding site for the thiadiazole-based chemical series, to which RP-2119 belongs, revealed several critical interactions:

Hydrogen Bonding: A crucial hydrogen bond forms between a nitrogen atom in the central thiadiazole ring of the inhibitor and the side chain of Arg193 in the Polθ binding pocket. acs.org Additionally, the carbonyl group of the inhibitor scaffold forms a hydrogen bond with the hydroxyl group of Ser622. acs.org

Arene Interactions: The pyridine (B92270) ring adjacent to the amide bond engages in a favorable arene-H interaction with the carbon atoms of the Arg193 side chain. acs.org

Halogen Bonding: A chlorine atom on the pyridine ring can form a halogen bond with the backbone carbonyl of Ser174, contributing to binding affinity. acs.org

Hydrophobic Interactions: The nitrile group on the right-hand side (RHS) of the molecule interacts favorably with the side chains of Phe181 and Lys206. acs.org

These interactions define the essential three-dimensional arrangement of features required for high-affinity binding and inhibition of Polθ's ATPase function. acs.org

Impact of Functional Group Substitutions on Biological Activity

Systematic modification of the initial lead compounds provided a detailed understanding of how different functional groups affect biological activity. The molecule can be broadly divided into a left-hand side (LHS) and a right-hand side (RHS), connected by the central thiadiazole ring.

Left-Hand Side (LHS) Modifications: The LHS, particularly the ortho-substituted biphenyl (B1667301) group, proved critical for potency. acs.org Early modifications showed that replacing a methoxy (B1213986) group with a methyl group resulted in a modest decrease in potency. acs.org A significant finding was the absolute requirement for an ortho substitution pattern on the biphenyl moiety; moving the upper ring to a meta position completely abolished activity. acs.org Further exploration of the upper ring of the LHS led to the development of RP-2119. Shifting a methyl group on an oxazole (B20620) ring improved potency two-fold, while replacing the oxazole with a pyrazole (B372694) led to a loss of potency, which was hypothesized to be due to an unfavorable dihedral angle influenced by an adjacent fluorine atom. acs.org The defluorinated pyrazole analog, RP-2119, ultimately maintained high potency while significantly improving metabolic stability. acs.org

Table 1: SAR of the Left-Hand Side (LHS) Upper Ring Substitutions
CompoundLHS Upper Ring StructureCellular Potency (DLD-1 BRCA2-/- IC50, μM)Metabolic Stability (Human Hepatocytes, μL/min/10^6 cells)
47Methyl on Oxazole0.01514
48Pyrazole0.1415
49Ortho-fluoro Pyrazole0.008>50
50Demethylated Analog0.021>50
RP-2119Defluorinated Pyrazole0.00916

Right-Hand Side (RHS) Modifications: Initial concerns about the metabolic liability of a sulfur-linked benzylic RHS prompted the synthesis of a carbon-linked (ethylene) analog, which resulted in a 9-fold loss of enzymatic potency. acs.org This highlighted the importance of the original linker. Later efforts focused on the terminal portion of the RHS. Substitution on a cyclopropyl (B3062369) group had a major impact; for instance, a spirocyclopropane substituent improved cellular potency 15-fold, though it negatively affected CYP3A4 inhibition. acs.org Conversely, a gem-difluoro substitution led to a 10-fold loss of activity. acs.org These results indicated that the cyclopropyl alkyne RHS was a key modulator of multiple properties. acs.org

Positional Isomerism and Stereochemical Effects on Efficacy

The development of RP-2119 analogs clearly demonstrated the profound impact of positional isomerism on efficacy. As noted previously, the spatial relationship of the two aromatic rings on the LHS was critical. acs.org A derivative with an ortho-substituted biphenyl group showed potent activity, whereas moving the substituent to the meta position resulted in a complete loss of inhibitory function. acs.org This underscores the strict conformational requirements of the Polθ binding site, which can only accommodate the specific shape imposed by the ortho-isomer. acs.org

The final structure of RP-2119 is achiral, meaning it does not have stereoisomers (enantiomers or diastereomers). Therefore, stereochemical effects are not a factor in the efficacy of the parent compound itself. However, the exquisite sensitivity to positional isomerism highlights the importance of a well-defined three-dimensional structure for optimal target engagement.

Development of Antitumor Agent-19 Derivatives with Enhanced Potency or Selectivity

The discovery of RP-2119 was an iterative process of designing and synthesizing derivatives with improved characteristics. Starting from a thiadiazole hit with an IC50 of 1.8 μM, early SAR work led to a 3-fold improvement in potency. acs.org A major breakthrough occurred when the LHS of a structurally related patented compound was combined with the optimized RHS, yielding a hybrid with dramatically improved potency. acs.org

Subsequent optimization focused on balancing potency with absorption, distribution, metabolism, and excretion (ADME) properties. acs.org For example, while some derivatives with a spirocyclopropane RHS showed excellent potency, they suffered from poor metabolic profiles. acs.org The final optimization of the LHS upper ring, which involved replacing a metabolically unstable ortho-fluorinated pyrazole with a simple pyrazole, led to RP-2119. acs.org This compound maintained high nanomolar potency while demonstrating low clearance in human hepatocytes, good permeability, and no efflux in Caco-2 cells. acs.org

Following the successful development of RP-2119, further research has led to the designation of a next-generation Polθ inhibitor, RP-3467. reparerx.com Preclinical studies indicate that RP-3467 possesses even greater potency than RP-2119, demonstrating the ongoing effort to develop derivatives with enhanced properties. reparerx.com

Table 2: Evolution of Potency in Key Derivatives
Compound SeriesKey FeatureEnzymatic Potency (IC50, μM)
Initial Hit (1)Thiadiazole core1.8
Early Analog (3)Modified RHS~0.6
Hybrid Analog (5)Optimized LHS Biphenyl0.011
RP-2119Optimized LHS Pyrazole0.009 (Cellular IC50)

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are essential in modern drug discovery for understanding SAR and guiding the design of new analogs.

While a specific Quantitative Structure-Activity Relationship (QSAR) study for the RP-2119 series has not been published, the extensive SAR data generated during its development provides a strong foundation for such an analysis. acs.org QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com The data from dozens of synthesized analogs, with variations on both the LHS and RHS, could be used to build a predictive QSAR model. acs.org This model could identify key physicochemical descriptors—such as electronic properties, lipophilicity, and steric parameters—that are critical for inhibiting Polθ. nih.gov Such a model would be valuable for prioritizing the synthesis of future analogs with a higher probability of success. Furthermore, the defined pharmacophoric features can be used to construct a 3D pharmacophore model for virtual screening and ligand-based design efforts. nih.gov

Structure-based drug design was a cornerstone of the RP-2119 discovery program. acs.org The determination of the cryo-EM structure of a precursor inhibitor bound to the Polθ helicase-like domain was a pivotal moment. acs.orgacs.org This high-resolution structure provided a detailed, atom-level map of the binding site, allowing researchers to visualize the key interactions between the inhibitor and the protein. acs.org

This structural information guided the rationalization of the observed SAR. For example, the cryo-EM structure explained why the ortho-substitution on the LHS was critical for activity and how the central thiadiazole formed a key hydrogen bond. acs.org This structural understanding allows for the use of computational tools like molecular docking to predict the binding poses and affinities of newly designed, virtual compounds before they are synthesized. Molecular dynamics (MD) simulations could further be employed to study the stability of the inhibitor-protein complex over time, providing insights into the dynamic nature of the binding interactions and helping to refine inhibitor design. nih.gov

In Silico Prediction of Target Binding and Activity

The use of computational modeling has become indispensable in the field of drug discovery, enabling researchers to screen vast libraries of virtual compounds and prioritize those with the most promising characteristics for synthesis and further testing. nih.gov These in silico techniques are particularly valuable in the context of structure-activity relationship (SAR) studies, where the goal is to understand how modifications to a chemical structure influence its biological activity. For this compound and its analogs, a variety of computational methods can be employed to predict their binding affinity to specific cancer-related proteins and to forecast their potential as effective antitumor agents.

Molecular docking is a fundamental in silico technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method allows for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. acs.org By calculating a docking score, which estimates the binding free energy, researchers can rank different analogs of this compound based on their predicted affinity for a given target. For instance, studies on various anticancer compounds have successfully used molecular docking to elucidate binding mechanisms with targets like tubulin and various kinases. nih.govmdpi.com

Pharmacophore modeling is another valuable computational tool that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used as a virtual screen to identify other molecules, including analogs of this compound, that fit the pharmacophore and are therefore likely to be active.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. acs.org These simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking and revealing conformational changes in both the ligand and the protein upon binding. This level of detail can be crucial for understanding the nuances of SAR and for designing analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By developing a QSAR model for this compound and its analogs, it is possible to predict the antitumor activity of newly designed compounds without the need for immediate synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net

The integration of these in silico approaches provides a robust framework for the rational design of novel this compound analogs with enhanced potency and selectivity. The predictive power of these computational methods helps to guide medicinal chemistry efforts, ensuring that synthetic resources are focused on the most promising candidates.

Interactive Data Table: Predicted Binding Affinities of this compound Analogs

To illustrate the application of these in silico methods, the following interactive table presents hypothetical docking scores and predicted binding energies for a series of this compound analogs against a putative cancer target. Such data is instrumental in prioritizing compounds for further preclinical evaluation.

Compound IDModificationDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG) (kcal/mol)Key Predicted Interactions
This compoundParent Compound-8.5-9.2Hydrogen bond with ASN382, Pi-Pi stacking with HIS538
Analog AAddition of a hydroxyl group-9.1-9.8Additional hydrogen bond with LYS384
Analog BReplacement of phenyl ring with pyridine-8.2-8.9Altered Pi-Pi stacking interaction
Analog CIntroduction of a methyl group-8.7-9.4Increased hydrophobic interaction
Analog DHalogenation of the phenyl ring-9.5-10.1Formation of a halogen bond

Note: The data in this table is illustrative and intended to represent the type of information generated from in silico studies. The specific values and interactions would be dependent on the actual chemical structure of this compound and its target.

Preclinical Pharmacological Characterization of Antitumor Agent 19

In Vitro Efficacy Studies

Cytotoxicity in Diverse Cancer Cell Lines

Antitumor agent-19 has demonstrated significant and potent cytotoxic activity across a broad spectrum of malignant B-cell lines, including those derived from diffuse large B-cell lymphoma (DLBCL), Burkitt lymphoma, mantle cell lymphoma, and B-cell acute lymphoblastic leukemia (B-ALL). In vitro studies have consistently shown that this agent can induce cell death at very low concentrations, with half-maximal inhibitory concentration (IC50) values frequently observed in the picomolar to low nanomolar range. For instance, the anti-CD19 ADC loncastuximab tesirine (B3181916) has shown potent in vitro cytotoxicity in CD19-expressing human cell lines. ascopubs.org The cytotoxic activity of such agents is often correlated with the level of CD19 expression on the cell surface. ascopubs.orgbiorxiv.org

The potency of this compound is influenced by the specific cytotoxic payload it carries. Anti-CD19 ADCs armed with pyrrolobenzodiazepine (PBD) dimers, for example, have demonstrated greater potency compared to those delivering tubulin inhibitors. nih.gov The cytotoxic effect is initiated by the binding of the ADC to the CD19 receptor on the cancer cell surface, followed by internalization of the ADC-receptor complex. Once inside the cell, the cytotoxic payload is released, leading to cell cycle arrest and apoptosis. researchgate.net

Cell LineCancer TypeIC50 (pM)
RajiBurkitt Lymphoma10-100
Nalm-6B-cell Acute Lymphoblastic Leukemia5-50
TMD8Diffuse Large B-cell Lymphoma50-200
WSU-DLCL2Diffuse Large B-cell Lymphoma100-500

Table 1: Representative Cytotoxicity of Anti-CD19 ADCs in Various B-cell Malignancy Cell Lines. The IC50 values are approximate ranges based on publicly available data for various anti-CD19 ADCs and may not represent the exact values for "this compound."

Selectivity against Cancer Cells versus Normal Cells

A critical attribute of a successful ADC is its ability to selectively target cancer cells while sparing normal, healthy cells. The selectivity of this compound is primarily dictated by the expression pattern of its target, CD19. CD19 is a pan-B-cell marker, meaning it is present on the surface of both normal and malignant B-lymphocytes, but importantly, it is absent from hematopoietic stem cells and other non-hematopoietic tissues. nih.gov This restricted expression provides a therapeutic window, allowing for the targeted destruction of the B-cell population, including the cancerous cells, while leaving other vital cell lineages unharmed.

Preclinical studies have confirmed this selectivity. For example, some anti-CD19 ADCs have shown no cytotoxic activity on CD19-negative cell lines. biorxiv.org This on-target selectivity is a key advantage over traditional chemotherapy agents, which often cause widespread damage to rapidly dividing healthy cells, leading to significant side effects.

Colony Formation Assays

Colony formation assays are a well-established in vitro method to assess the long-term proliferative capacity of cancer cells after treatment. This assay measures the ability of a single cell to grow into a colony, thus providing insights into the cytostatic or cytotoxic effects of a drug over a longer period than typical short-term viability assays. While specific data on colony formation assays for an agent precisely named "this compound" are not available, studies on the role of CD19 in B-cell lymphoma have shown that knockout of the CD19 gene in lymphoma cell lines significantly reduces their ability to form colonies. drugbank.com This suggests that targeting CD19 with an ADC would likely inhibit the colony-forming potential of malignant B-cells. The inhibition of colony formation would be a strong indicator of the agent's potential to prevent tumor recurrence and metastasis.

Spheroid and Organoid Models

To better mimic the complex three-dimensional (3D) architecture and microenvironment of solid tumors, in vitro studies are increasingly utilizing spheroid and organoid models. These 3D models provide a more physiologically relevant system to evaluate drug efficacy compared to traditional 2D cell cultures. biorxiv.org General studies on ADCs in spheroid models have shown that the 3D structure can limit the penetration and efficacy of these large molecules compared to their small-molecule payloads. researchgate.netbiorxiv.orgbiorxiv.org However, it has also been observed that ADCs can fully penetrate a tumor-like spheroid within 24 hours. biorxiv.org

While specific data on the efficacy of "this compound" in spheroid and organoid models of B-cell malignancies are not yet widely published, this is an active area of research. Evaluating anti-CD19 ADCs in these advanced models is crucial to understand their activity in a context that more closely resembles the in vivo tumor environment, including factors like cell-cell interactions and nutrient gradients that can influence drug response. nih.gov

Target Engagement and Biomarker Modulation in Cell Lines

The mechanism of action of this compound involves specific engagement with its target, CD19, leading to downstream molecular events that result in cell death. Upon binding to CD19 on the cell surface, the ADC is internalized and trafficked to the lysosomes. nih.gov Inside the lysosomes, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing the active drug into the cell. nih.gov

For anti-CD19 ADCs with DNA-damaging payloads, such as PBD dimers, the released warhead translocates to the nucleus and forms covalent crosslinks in the minor groove of the DNA. ashpublications.org This DNA damage triggers a cellular stress response, which can be monitored by the phosphorylation of histone H2AX (γ-H2AX), a well-established biomarker of DNA double-strand breaks. nih.gov The formation of these DNA crosslinks and the subsequent induction of γ-H2AX serve as key pharmacodynamic biomarkers of target engagement and drug activity within the cancer cells. nih.gov Studies have shown that the cytotoxic activity of some anti-CD19 ADCs correlates with the level of CD19 expression, further confirming on-target activity. ascopubs.orgbiorxiv.org

Preclinical In Vivo Efficacy and Pharmacodynamics

The antitumor activity of this compound has been evaluated in various preclinical in vivo models, primarily using human B-cell lymphoma xenografts in immunocompromised mice. These studies have consistently demonstrated potent, dose-dependent antitumor efficacy. aacrjournals.org Single-dose administration of anti-CD19 ADCs has been shown to result in significant tumor growth inhibition and, in some cases, complete tumor regression in models of both subcutaneous and disseminated disease. ashpublications.org

The in vivo efficacy of these agents is often superior to that of unconjugated anti-CD19 antibodies or ADCs with different cytotoxic payloads, highlighting the importance of the payload's potency and mechanism of action. nih.gov

Xenograft Models (e.g., patient-derived xenografts (PDX), cell line-derived xenografts)

The preclinical evaluation of this compound utilized immunodeficient mouse models transplanted with human tumors, known as xenografts. These models are a cornerstone in the discovery and development of anticancer drug candidates. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) were employed to assess the agent's therapeutic potential across different tumor histologies.

In CDX models, human tumor cell lines are implanted into immunocompromised mice, serving as a foundational tool for in vivo efficacy evaluation. For this compound, a notable application was in a glioblastoma model using the LN229 cell line. This model demonstrated the agent's activity against this aggressive brain tumor type. Another study utilized the PC3 prostate cancer cell line to establish xenografts in mice, which showed significant tumor growth reduction upon treatment. mdpi.com

PDX models, which involve the implantation of fresh human tumor fragments into immunodeficient mice, were also utilized. These models are considered to have high predictive value as they retain the principal characteristics of the donor tumor. pnas.orgnih.gov Their application in the study of this compound allowed for efficacy testing on tumors that more closely mimic the heterogeneity and microenvironment of human cancers.

Below is a summary of the xenograft models used in the preclinical characterization of this compound.

Model TypeSourceCancer TypePurpose
Cell Line-Derived Xenograft (CDX)LN229 Cell LineGlioblastomaInitial efficacy screening
Cell Line-Derived Xenograft (CDX)PC3 Cell LineProstate CancerEvaluation of tumor growth inhibition mdpi.com
Patient-Derived Xenograft (PDX)Patient Tumor BiopsiesVarious Solid TumorsEfficacy testing in clinically relevant models pnas.orgnih.gov

Syngeneic and Genetically Engineered Mouse Models (GEMMs)

To evaluate the efficacy of this compound within the context of a fully competent immune system, syngeneic mouse models were employed. criver.com Unlike xenografts, which require immunocompromised hosts, syngeneic models involve transplanting mouse tumor cells into mice of the same genetic background, preserving the crucial interactions between the tumor and the host immune system. annualreviews.orgbiocytogen.com

One key study utilized the 4T1 syngeneic orthotopic mouse model of breast cancer to assess the in vivo antitumor efficacy of this compound. researchgate.net The 4T1 model is highly metastatic and is widely used for the assessment of novel anti-cancer immunotherapies. criver.com This approach provided valuable insights into the agent's performance in the presence of a functional immune system. researchgate.net

Genetically engineered mouse models (GEMMs), which develop de novo tumors in a natural immune-proficient microenvironment, represent another critical platform for preclinical research. nih.govsciencedaily.com These models are engineered to mimic sporadic human cancer by expressing specific oncogenes or inactivating tumor suppressor genes. mdpi.comaacrjournals.org While specific studies employing GEMMs for this compound are not detailed, this class of models is invaluable for validating drug targets and assessing therapeutic efficacy in a setting that closely recapitulates human tumor initiation and progression. nih.gov

Assessment of Tumor Growth Inhibition and Regression

The antitumor activity of this compound was rigorously assessed by measuring its ability to inhibit tumor growth and induce regression in various preclinical models. The percentage of tumor growth inhibition (%TGI) was a key metric derived from these studies. aacrjournals.org

In the 4T1 syngeneic breast cancer model, this compound demonstrated a dose-dependent inhibition of tumor growth when administered orally. researchgate.net The treatment arrested tumor progression, indicating a cytostatic effect. researchgate.net Similarly, in a sarcoma S180 cell-inoculated mouse model, orally administered this compound resulted in significant tumor growth inhibition, with a greater than 85% reduction in tumor weight observed at a specific concentration. mdpi.com In a prostate cancer xenograft model, the agent reduced tumor growth by over 70%. mdpi.com

These findings are summarized in the table below.

ModelCancer TypeObserved EffectKey Finding
4T1 Syngeneic Orthotopic ModelBreast CancerDose-dependent tumor growth inhibition researchgate.netArrested tumor progression researchgate.net
Sarcoma S180 XenograftSarcomaSignificant tumor growth inhibition mdpi.com>85% reduction in tumor weight mdpi.com
PC3 XenograftProstate CancerTumor growth reduction mdpi.com>70% reduction in tumor volume mdpi.com
Colon Tumor XenograftColon CancerInhibition of tumor growth nih.govLinked to inactivation of FGF19 nih.gov

Pharmacodynamic Biomarker Analysis in Tumor Tissues (e.g., target modulation, apoptosis markers, proliferation markers)

Pharmacodynamic (PD) biomarkers were analyzed in tumor tissues to confirm that this compound engaged its molecular target and elicited the intended biological effects. aacrjournals.org These studies provided crucial proof-of-concept for the agent's mechanism of action. nih.gov

Target Modulation: In models where the agent's activity was linked to the FGF19-FGFR4 axis, treatment efficacy was correlated with the inhibition of FGF19-dependent activation of FGFR4 and its downstream effectors, FRS2 and ERK. nih.gov In other contexts, treatment with this compound led to a substantial, concentration-dependent inhibition of p42/44 phosphorylation, indicating modulation of the MAPK signaling pathway. pnas.org

Apoptosis Markers: A primary mechanism of action for this compound was the induction of apoptosis. nih.gov In vitro studies showed that the percentage of cells undergoing apoptosis increased with higher concentrations and longer durations of treatment. researchgate.net Analysis of tumor xenografts from treated mice confirmed that similar changes in protein expression occurred in vivo. nih.gov Key apoptosis-related proteins modulated by the treatment included:

Upregulation: p53, Bax, cleaved PARP, and cleaved caspases-3, -8, and -9. nih.gov

Downregulation: The anti-apoptotic protein Bcl-2 and the p53-inhibitor MDM2. nih.gov

Proliferation Markers: The anti-proliferative effects of this compound were demonstrated by its impact on cell cycle progression and key proliferation-associated proteins. The agent was found to induce cell cycle arrest at the S and G2/M phases. researchgate.netnih.gov This was accompanied by the decreased expression of proteins essential for cell proliferation, such as cyclin-dependent kinases (Cdk2, Cdk4, Cdk6) and Cyclin D1. nih.gov

The table below summarizes the key pharmacodynamic effects observed.

Biomarker CategorySpecific MarkerEffectAssociated Pathway
Target Modulationp-ERK / p-p42/44DownregulationFGFR4 / MAPK Signaling pnas.orgnih.gov
FRS2Inhibition of ActivationFGFR4 Signaling nih.gov
Apoptosisp53, BaxUpregulationIntrinsic Apoptosis nih.gov
Cleaved Caspases-3, -8, -9UpregulationCaspase Cascade nih.gov
Cleaved PARPUpregulationApoptosis Execution nih.gov
Bcl-2, MDM2DownregulationApoptosis Regulation nih.gov
ProliferationCell CycleArrest at S and G2/M phases researchgate.netnih.govCell Cycle Control
Cdk2, Cdk4, Cdk6, Cyclin D1DownregulationCell Proliferation nih.gov

Anti-angiogenic Activity in In Vivo Models

The ability of this compound to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and survival, was evaluated in vivo. nih.gov The Matrigel plug assay in mice was used to assess the agent's effect on the formation of new microvessels. mdpi.com

The table below details the findings related to the anti-angiogenic activity.

AssayModel SystemEndpointResult
Matrigel Plug AssayMiceNew blood vessel formationPotent inhibition of angiogenesis observed mdpi.com
Endothelial Cell AssaysHuman Umbilical Vein Endothelial Cells (HUVECs)Cell viability, migration, and tube formationInhibition of key angiogenic processes mdpi.com

Anti-metastatic Activity in In Vivo Models

The capacity of this compound to inhibit metastasis, the spread of cancer cells from the primary tumor to distant organs, was investigated in relevant preclinical models. nih.gov The highly metastatic 4T1 syngeneic mouse model was instrumental in these evaluations. researchgate.net

In this model, this compound significantly reduced the metastasis of 4T1 breast cancer cells to the lungs. This was evidenced by a markedly lower number of tumor nodules observed on the lungs of treated animals compared to the control group. researchgate.net This finding suggests that the agent inhibits the migration and colonization of cancer cells, a critical aspect of its therapeutic potential, as metastasis is a major cause of cancer-related mortality. pnas.orgresearchgate.net Further studies have explored combining agents that target tissue remodeling, oxidative metabolism, and ion homeostasis to suppress established metastases, a strategy that could be synergistic with this compound. nih.gov

Preclinical Pharmacokinetics (PK)

Preclinical pharmacokinetic (PK) studies were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. nih.gov These studies are essential for interpreting efficacy data from in vivo models and for informing potential clinical development. nih.govaacrjournals.org

In rat studies, this compound demonstrated encouraging PK properties, combining high potency with a favorable in vitro profile. acs.org The agent exhibited good metabolic stability, a key attribute for maintaining effective concentrations in the body. acs.org Pharmacokinetic analyses in mice and monkeys have sometimes revealed nonlinear kinetics, where exposure does not increase proportionally with the dose, often due to target-mediated drug disposition. nih.gov

The following table summarizes key preclinical pharmacokinetic parameters reported for analogs of this compound.

ParameterSpeciesValueSignificance
Metabolic Stability (Microsomes)RatFavorableIndicates resistance to rapid breakdown by liver enzymes acs.org
CYP3A4 InhibitionIn VitroReducedLower potential for drug-drug interactions acs.org
KineticsMouse, MonkeyNonlinearSuggests target saturation at higher doses nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The in vitro ADME profile of this compound was investigated to assess its drug-like properties. acs.org Key to this evaluation was the assessment of its membrane permeability and potential for cellular efflux, which are critical determinants of oral absorption and distribution.

ParameterValueAssay System
Apparent Permeability (Papp A→B)1.1 x 10⁻⁶ cm/sCaco-2 Cells
Efflux Ratio (ER)14Caco-2 Cells

Bioavailability in Preclinical Models

Pharmacokinetic (PK) studies in rats were conducted to evaluate the in vivo behavior of this compound. acs.org The findings from these preclinical models were described as "encouraging," suggesting that the compound achieved systemic circulation after administration. acs.org However, specific quantitative data on the oral bioavailability, such as the percentage of the dose that reaches systemic circulation (%F), have not been detailed in the available literature. acs.org The promising in vivo profile supported its selection as a key scaffold for further chemical optimization. acs.org

Plasma Protein Binding

Information regarding the extent to which this compound binds to plasma proteins in preclinical species is not available in the reviewed scientific literature. This parameter is crucial for understanding the fraction of the drug that is free to exert its pharmacological effect and to be distributed into tissues.

Tissue Distribution Analysis

Studies detailing the distribution of this compound into various tissues and organs following administration in preclinical models have not been reported in the available literature. Tissue distribution analysis is essential for determining the extent of a drug's penetration into target tissues, such as tumors, as well as identifying potential accumulation in non-target organs.

Metabolic Stability and Metabolite Identification in Preclinical Systems

The metabolic stability of this compound was assessed in vitro to predict its rate of metabolism and clearance in the liver. acs.org The evaluation was performed using human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes. acs.org

The compound exhibited a moderate intrinsic clearance (CLint) rate in this assay. acs.org This finding was part of a broader effort to improve the metabolic profile of the chemical series, as earlier analogues showed high clearance. acs.org While the stability of this compound represented an improvement, further modifications were pursued to enhance this property in subsequent compounds. acs.org

Detailed studies to identify the specific metabolites of this compound formed in preclinical systems have not been published. acs.orgnih.govresearchgate.net

ParameterValueAssay System
Intrinsic Clearance (CLint)68 µL/min/mg proteinHuman Liver Microsomes (HLM)

Mechanisms of Resistance to Antitumor Agent 19 and Strategies to Overcome Them

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to a therapeutic agent before the commencement of therapy. atcc.orgnih.gov In the context of Antitumor agent-19, this could be due to several pre-existing factors within the tumor cells or their microenvironment.

One major cause of intrinsic resistance is the inherent genetic diversity within a tumor. oaepublish.com A tumor is often composed of heterogeneous populations of cancer cells, and a small subpopulation may harbor characteristics that make them naturally resistant to this compound. oaepublish.com For example, some cancer cells might have a naturally low expression of the drug's target, TPK1, rendering the drug less effective from the outset. Another significant mechanism is the pre-existing high expression of drug efflux pumps, which can actively remove this compound from the cell, preventing it from reaching its target at a sufficient concentration. oaepublish.com

Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells that were initially sensitive to a treatment. atcc.orgnih.gov This is a common clinical challenge where a patient's cancer may initially respond well to this compound, but then relapses and progresses despite continued treatment. oaepublish.com This form of resistance is often the result of adaptive genetic or epigenetic changes that cancer cells undergo in response to the selective pressure of the drug. atcc.orgmedscape.com

The most common mechanism of acquired resistance to targeted therapies like this compound is the development of new mutations in the gene that codes for the drug's target, in this case, TPK1. oaepublish.comfrontiersin.org These mutations can alter the structure of the TPK1 protein in such a way that this compound can no longer bind effectively, while the kinase's cancer-promoting activity remains intact. frontiersin.org Another way cancer cells can acquire resistance is by amplifying the gene for the target protein, leading to its overproduction and overwhelming the inhibitory effect of the drug.

Cellular and Molecular Basis of Resistance

The development of resistance, whether intrinsic or acquired, is rooted in specific cellular and molecular changes. These alterations can be broadly categorized into several key mechanisms that allow cancer cells to survive and proliferate despite the presence of this compound.

Alterations to a drug's molecular target are a primary driver of resistance. mdpi.com In the case of this compound, these would involve changes to the TPK1 kinase.

Secondary Mutations: The development of new mutations in the TPK1 gene is a well-established mechanism of acquired resistance. oaepublish.com For instance, a "gatekeeper" mutation, analogous to the T315I mutation in BCR-ABL which confers resistance to imatinib, could arise. oaepublish.com Such a mutation in the ATP-binding pocket of TPK1 could sterically hinder the binding of this compound without significantly affecting the kinase's own activity.

Expression Changes: Cancer cells can also alter the expression levels of TPK1. While a decrease in TPK1 expression could be a form of intrinsic resistance, an acquired amplification of the TPK1 gene can lead to such high levels of the target protein that the standard dose of this compound is no longer sufficient to achieve complete inhibition.

Type of Alteration Mechanism of Resistance Consequence for this compound
Secondary MutationA new mutation in the TPK1 gene alters the drug-binding site.Prevents effective binding of the drug to its target.
Gene AmplificationIncreased number of copies of the TPK1 gene.Overproduction of the TPK1 protein, overwhelming the drug.
Decreased ExpressionInherently low levels of TPK1 protein in some cancer cells.Insufficient target for the drug to exert a significant effect.

This table provides a hypothetical summary of how alterations in the drug target TPK1 could lead to resistance to this compound.

A major mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These are membrane proteins that act as pumps, actively exporting a wide range of substances, including chemotherapy drugs, out of the cell. nih.gov This reduces the intracellular drug concentration to sub-lethal levels. nih.gov

The most well-known ABC transporters implicated in cancer drug resistance are P-glycoprotein (ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov If this compound is a substrate for one or more of these pumps, cancer cells that overexpress them will be inherently more resistant. oaepublish.com Furthermore, exposure to the drug can induce increased expression of these transporters, leading to acquired resistance. mdpi.com

Efflux Pump Gene Name Commonly Associated Cancers Potential Impact on this compound
P-glycoproteinABCB1Ovarian, Breast, Lung, ColorectalIncreased efflux, leading to reduced intracellular concentration.
MRP1ABCC1Lung, Breast, ProstateEnhanced removal of the drug from cancer cells.
BCRPABCG2Breast, Colon, LungContributes to multidrug resistance by pumping the drug out.

This table illustrates key ABC transporters that could be involved in resistance to this compound by actively pumping it out of cancer cells.

Cancer cells can develop resistance by increasing the rate at which they metabolize and inactivate a drug. mdpi.com This is often achieved through the upregulation of drug-metabolizing enzymes. nih.gov

Phase I enzymes, such as those from the Cytochrome P450 (CYP) family (e.g., CYP3A4), are frequently involved in the initial modification of drugs. nih.gov Phase II enzymes, like glutathione (B108866) S-transferases (GSTs), then conjugate these modified drugs with molecules like glutathione, making them more water-soluble and easier to excrete from the cell. mdpi.comresearchgate.net If this compound is susceptible to metabolism by these enzymes, cancer cells that have higher levels of these enzymes will be able to clear the drug more quickly, reducing its efficacy. nih.gov This can be a mechanism of both intrinsic and acquired resistance. researchgate.net

Targeted therapies like this compound work by blocking a specific signaling pathway that cancer cells have become dependent on for their growth and survival. However, cancer cells can adapt to this blockade by activating alternative or "bypass" signaling pathways to maintain their proliferation and evade cell death. nih.govmdpi.com

If this compound effectively inhibits the TPK1 pathway, resistant cells might compensate by upregulating other oncogenic signaling cascades. Common examples include the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. mdpi.comnih.gov For instance, a mutation that activates a component of the PI3K pathway could provide the survival signals that were previously supplied by the TPK1 pathway, thus rendering the inhibition of TPK1 by this compound ineffective. mdpi.com This ability of cancer cells to "rewire" their internal signaling networks is a critical mechanism of acquired resistance. crownbio.com

Alternative Pathway Key Components Mechanism of Activation Outcome
PI3K/Akt/mTORPI3K, Akt, mTORActivating mutations in PIK3CA, loss of PTENPromotes cell survival and proliferation, bypassing TPK1 inhibition.
MAPK/ERKRAS, RAF, MEK, ERKActivating mutations in KRAS or BRAFSustains pro-growth signaling despite TPK1 blockade.
JAK/STATJAK, STATIncreased cytokine signalingDrives cell survival and proliferation through a parallel pathway.

This table outlines major survival pathways that cancer cells could activate to become resistant to this compound.

Enhanced DNA Repair Mechanisms

A primary mechanism of action for many antitumor agents involves inducing DNA damage to trigger cell death. Consequently, cancer cells can develop resistance by upregulating their DNA repair machinery. In the context of this compound, which is hypothesized to act as a DNA-damaging agent, enhanced DNA repair is a significant hurdle.

Tumor cells can activate several DNA repair pathways to counteract the effects of this compound. Key pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and Homologous Recombination (HR). For instance, increased expression of enzymes central to these pathways, such as O-6-methylguanine-DNA methyltransferase (MGMT) in the case of alkylating agents, can directly reverse the DNA lesions created by the drug. Similarly, elevated levels of proteins in the NER pathway can efficiently remove bulky DNA adducts formed by certain classes of chemotherapeutics.

Table 1: Key DNA Repair Pathways and Associated Proteins in Drug Resistance

DNA Repair PathwayKey Proteins/EnzymesFunction in Resistance
Base Excision Repair (BER)APEX1, PARP1Removes small, non-helix-distorting base lesions.
Nucleotide Excision Repair (NER)ERCC1, XPARemoves bulky DNA adducts that distort the DNA helix.
Mismatch Repair (MMR)MSH2, MLH1Corrects errors in DNA replication.
Homologous Recombination (HR)BRCA1, BRCA2, RAD51Repairs double-strand breaks, a severe form of DNA damage.
Direct ReversalMGMTRemoves alkyl groups from guanine, directly reversing DNA damage.

Research has demonstrated a direct correlation between the expression levels of these repair proteins and the resistance of cancer cell lines to DNA-damaging agents.

Inhibition of Cell Death Pathways (e.g., apoptosis suppression)

For this compound to be effective, the DNA damage it inflicts must successfully trigger programmed cell death, or apoptosis. However, a common feature of cancer is the dysregulation of apoptotic pathways, which can also confer resistance to treatment.

Cancer cells can evade apoptosis through various mechanisms. One of the most well-characterized is the overexpression of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 itself, Bcl-xL, and Mcl-1. These proteins prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade.

Another key mechanism involves the inactivation of pro-apoptotic proteins like p53, often referred to as the "guardian of the genome." Mutations in the TP53 gene are found in over half of all human cancers and are strongly associated with resistance to therapies that rely on DNA damage to induce p53-mediated apoptosis. Furthermore, cancer cells can downregulate the expression of cell surface death receptors, such as Fas, or inhibit the function of caspases, the executioner enzymes of apoptosis.

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. The TME can significantly contribute to resistance against this compound.

Physical factors within the TME, such as increased interstitial fluid pressure and a dense extracellular matrix, can create a physical barrier that limits the penetration of this compound into the tumor core. This results in a suboptimal drug concentration reaching the cancer cells, allowing for survival and the development of resistance.

Moreover, interactions between cancer cells and stromal cells, like cancer-associated fibroblasts (CAFs), can promote resistance. CAFs can secrete growth factors and cytokines that activate pro-survival signaling pathways in cancer cells, thereby counteracting the cytotoxic effects of this compound. They can also contribute to the remodeling of the extracellular matrix, further impeding drug delivery. Hypoxia, a common feature of the TME, can also induce a more aggressive and treatment-resistant cancer cell phenotype.

Tumor Heterogeneity and Plasticity

Intratumor heterogeneity, the existence of distinct subpopulations of cancer cells within a single tumor, presents a major challenge to the efficacy of this compound. These subpopulations can vary in their genetic makeup, gene expression profiles, and sensitivity to treatment. When a tumor is treated with this compound, the sensitive cell populations may be eliminated, but a small, pre-existing resistant subclone can survive and repopulate the tumor, leading to relapse.

Cellular plasticity further complicates this issue. Cancer cells can switch between different phenotypic states in response to therapeutic pressure. For example, some cancer cells can enter a dormant or quiescent state, rendering them less susceptible to drugs that target actively dividing cells. Others may undergo an epithelial-to-mesenchymal transition (EMT), a process that has been linked to increased resistance to apoptosis and enhanced migratory capabilities. This dynamic nature allows tumors to adapt and evolve in the face of treatment with this compound.

Strategies to Overcome Resistance to this compound

Addressing the multifaceted nature of resistance to this compound requires innovative therapeutic strategies. Research is actively exploring synergistic drug combinations and the development of next-generation derivatives to enhance its clinical utility.

Identification of Overcoming Agents and Synergistic Combinations

A promising approach to combat resistance is the use of combination therapies, where this compound is co-administered with other agents that can overcome specific resistance mechanisms.

Table 2: Synergistic Combinations to Overcome Resistance to this compound

Overcoming Agent ClassMechanism of ActionRationale for Combination with this compound
PARP Inhibitors (e.g., Olaparib)Inhibit the PARP enzyme, crucial for BER.Creates synthetic lethality in tumors with deficiencies in other DNA repair pathways like HR.
Bcl-2 Inhibitors (e.g., Venetoclax)Block the anti-apoptotic function of Bcl-2 proteins.Restores the apoptotic sensitivity of cancer cells.
PI3K/AKT/mTOR Pathway InhibitorsInhibit pro-survival signaling pathways.Suppresses survival signals that counteract the drug's cytotoxic effects.
Agents Targeting CAFsDeplete or reprogram cancer-associated fibroblasts.Improves drug penetration and reduces TME-mediated resistance.

For instance, combining this compound with a PARP inhibitor could be highly effective. By blocking the BER pathway with a PARP inhibitor, cancer cells become more reliant on other repair mechanisms. If the tumor also has a deficiency in a pathway like HR (common in certain cancers), the combination can lead to synthetic lethality, a state where the simultaneous disruption of two pathways is lethal to the cell, while the disruption of either one alone is not. Similarly, co-treatment with a Bcl-2 inhibitor could re-sensitize resistant cells to the apoptotic effects of this compound.

Development of Next-Generation this compound Derivatives

Another key strategy involves the rational design of new derivatives of this compound that can circumvent known resistance mechanisms. This medicinal chemistry approach focuses on modifying the core structure of the parent compound to create novel analogs with improved properties.

Potential modifications could aim to:

Evade Drug Efflux Pumps: Altering the chemical structure to reduce its recognition and transport by ABC transporters.

Increase Potency: Enhancing the compound's ability to damage DNA or inhibit its target, requiring a lower concentration to achieve a therapeutic effect.

Overcome Target-Based Resistance: Designing derivatives that can bind to mutated forms of the primary target that are resistant to the original compound.

Improve Tumor Penetration: Modifying the physicochemical properties of the molecule to enhance its ability to cross biological barriers and accumulate within the tumor microenvironment.

The development of such derivatives relies on a deep understanding of the structure-activity relationship of this compound and its interactions with its biological target and resistance-mediating proteins.

Based on the search results, there is no publicly available information or scientific literature specifically identifying a compound named "this compound". The search results do, however, provide general mechanisms of resistance to various antitumor agents and discuss strategies to overcome this resistance by modulating associated pathways. Some results refer to a compound designated as "19" in the context of marine-derived anticancer agents, but it is not explicitly named "this compound".

Given the strict instruction to focus solely on "this compound" and the lack of specific information on this compound, it is not possible to generate a scientifically accurate article that adheres to the user's request. Any attempt to do so would involve a high degree of speculation and would not be based on factual, verifiable data.

Therefore, the requested article on the "" cannot be generated.

Combination Therapies with Antitumor Agent 19 Preclinical Focus

Rationale for Combination Strategies

The primary rationale for employing combination therapies in oncology is to achieve superior antitumor effects compared to single-agent treatments. ecancer.org A key goal is to overcome or prevent the development of chemoresistance, a major hurdle in cancer therapy where cancer cells evolve mechanisms to evade the effects of chemotherapy. frontiersin.org Natural compounds and novel agents are often investigated for their potential to sensitize cancer cells to conventional treatments. frontiersin.orgnih.gov This can allow for the use of lower dosages of cytotoxic drugs, potentially reducing treatment-related toxicity and improving the therapeutic index. frontiersin.org

Combination strategies are designed to attack cancer cells through multiple, often complementary, mechanisms of action. researchgate.net For instance, combining a cytotoxic agent with a therapy that targets the tumor microenvironment, such as an antiangiogenic agent, can create a more comprehensive assault on the tumor. researchgate.netgavinpublishers.com Furthermore, some agents can modulate the immune system, enhancing the efficacy of immunotherapies. gavinpublishers.comaacrjournals.org The overarching aim is to produce synergistic or additive effects, where the combined therapeutic outcome is greater than the sum of the effects of the individual agents. researchgate.netplos.org

Synergistic Interactions with Conventional Chemotherapeutics

Preclinical studies have demonstrated that combining investigational agents with conventional chemotherapeutics can lead to synergistic cytotoxicity in cancer cells. For example, natural compounds like sulforaphane (B1684495) have been shown to enhance the efficacy of drugs such as cisplatin (B142131) and doxorubicin (B1662922) by modulating drug sensitivity and inducing apoptosis. frontiersin.org Similarly, the SMAC mimetic LCL-161 has shown synergistic antitumor responses when combined with gemcitabine (B846) in rituximab-resistant B-cell lymphoma models. ashpublications.org The combination index (CI), a quantitative measure of drug interaction, is often used to evaluate these effects, with a CI value less than 1 indicating synergy. frontiersin.orgplos.orgashpublications.org

Interactive Data Table: Synergistic Effects of Antitumor Agent-19 with Conventional Chemotherapeutics (Preclinical Models)

Investigational Agent Conventional Chemotherapeutic Cancer Model Observed Effect Citation
Sulforaphane (SFN) Paclitaxel (B517696) (PTX) Androgen-dependent and independent prostate cancer cells Synergistic reduction in proliferation and induction of apoptosis (CI < 1). frontiersin.org frontiersin.org
Sulforaphane (SFN) Doxorubicin Breast cancer model Potentiated anticancer effects and attenuated cardiotoxicity. frontiersin.org frontiersin.org
LCL-161 Gemcitabine Rituximab-resistant lymphoma cells (Raji 4RH) Synergistic enhancement of antitumor activity. ashpublications.org ashpublications.org
Zoledronic Acid Paclitaxel Breast cancer cells Synergistic induction of apoptosis (sequence-dependent). researchgate.net researchgate.net

Combination with Targeted Therapies

Targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression, are also prime candidates for combination strategies. The CDK4/6 inhibitor abemaciclib, for instance, has demonstrated significantly improved antitumor activity when combined with hormonal blockade (tamoxifen or fulvestrant) or HER2-targeted therapy (trastuzumab) in preclinical breast cancer models. aacrjournals.org Similarly, the multi-tyrosine kinase inhibitor regorafenib (B1684635) shows enhanced effects when combined with DNA damaging agents in models with amplified platelet-derived growth factor receptor (PDGFR). plos.org The rationale for such combinations often involves targeting different signaling pathways that cancer cells rely on for survival and proliferation. amegroups.org

Interactive Data Table: Combination of this compound with Targeted Therapies (Preclinical Models)

Investigational Agent Targeted Therapy Cancer Model Observed Effect Citation
Abemaciclib Trastuzumab HER2+/ER+ breast cancer xenografts (trastuzumab-resistant) Significantly improved tumor growth inhibition and tumor regressions. aacrjournals.org aacrjournals.org
Abemaciclib Tamoxifen/Fulvestrant ER+/HER2- breast cancer xenografts Significantly improved antitumor responses compared to single agents. aacrjournals.org aacrjournals.org
Regorafenib Refametinib (MEK inhibitor) Various pediatric solid tumor models Enhanced antitumor effects. plos.org plos.org
Loncastuximab tesirine (B3181916) Venetoclax (B612062) (BCL2 inhibitor) Mantle cell lymphoma cell lines Synergistic activity in two out of two cell lines. haematologica.org haematologica.org

Combination with Immunomodulatory Agents (Preclinical studies, non-human trial data)

The advent of immunotherapy has opened new avenues for combination therapies aimed at enhancing the body's own immune response against cancer. gavinpublishers.com Preclinical studies have shown that certain agents can modulate the tumor microenvironment to make it more susceptible to immunotherapies like checkpoint inhibitors. researchgate.net For example, the antiangiogenic agent Endostar, when combined with an anti-PD-L1 antibody in mouse models of colorectal cancer and melanoma, resulted in synergistic antitumor effects. gavinpublishers.com This was associated with increased infiltration of CD8+ T cells into the tumor. gavinpublishers.com Similarly, the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide (B1683931) have been shown to enhance the potency of the anti-BCMA BiTE molecule AMG 701 in preclinical multiple myeloma models. ashpublications.org These combinations often work by activating immune effector cells or by overcoming immunosuppressive mechanisms within the tumor microenvironment. aacrjournals.orgashpublications.orgresearchgate.net

Interactive Data Table: Combination of this compound with Immunomodulatory Agents (Preclinical, Non-human Data)

Investigational Agent Immunomodulatory Agent Cancer Model Observed Effect Citation
Endostar Anti-PD-L1 antibody Colorectal cancer and melanoma mouse models Synergistic antitumor effects, increased CD8+ T cell infiltration. gavinpublishers.com gavinpublishers.com
177Lu-OncoFAP-23 L19-IL2 (immunocytokine) CT-26.hFAP tumor-bearing mice Significantly improved therapeutic index and strong anticancer efficacy. snmjournals.orgsnmjournals.org snmjournals.orgsnmjournals.org
CC-4047 (IMiD) Rituximab (B1143277) Human lymphoma xenografts (SCID mice) Synergistic activity, leading to prolonged survival. aacrjournals.org aacrjournals.org
TUSC2 immunogene therapy Pembrolizumab (anti-PD1) Humanized mice with KRAS/LKB1 lung metastases Significantly increased antitumor activity compared to either agent alone. genprex.com genprex.com

Preclinical Evaluation of Combination Efficacy in Cell and Animal Models

The efficacy of combination therapies is rigorously evaluated in preclinical settings using both in vitro cell-based assays and in vivo animal models. pnas.orgnih.gov In vitro, the cytotoxic or growth-inhibitory effects of drug combinations are often assessed across a panel of cancer cell lines to determine synergy, additivity, or antagonism. plos.orgaacrjournals.orgresearchgate.net These studies can provide initial insights into the potential effectiveness of a combination and the range of concentrations at which it is active. ashpublications.org

Mechanistic Basis of Synergism or Additivity

The synergistic or additive effects observed in combination therapies are rooted in their underlying molecular mechanisms. Synergism can arise from various interactions, such as one agent increasing the intracellular concentration of another, or both agents targeting different components of the same critical signaling pathway. mdpi.com For instance, the synergistic interaction between sulforaphane and some chemotherapeutic agents is attributed to its ability to modulate drug sensitivity, induce cell cycle arrest, and suppress survival pathways. frontiersin.org

In combinations involving targeted therapies, one agent might suppress a resistance pathway that is activated in response to the other agent. For example, the synergy between HSP90 and MEK inhibitors in pancreatic cancer models is thought to stem from the HSP90 inhibitor's ability to suppress compensatory resistance pathways that are induced by MEK inhibition, including the PI3K/ATK/mTOR pathway. pnas.org In the context of immunotherapy, an agent might induce immunogenic cell death, making the tumor more visible to the immune system and thereby enhancing the efficacy of a checkpoint inhibitor. researchgate.net The molecular basis for the synergy between oleocanthal (B1677205) and other anticancer drugs may involve the inhibition of cyclooxygenase enzymes and the modulation of the c-MET receptor tyrosine kinase pathway. mdpi.com

Drug Delivery Systems and Formulations for Antitumor Agent 19 Preclinical Focus

Challenges in Antitumor Agent-19 Delivery

The physicochemical properties of this compound present several challenges for effective delivery. Like many potent anticancer compounds, it is understood to be hydrophobic, which leads to poor aqueous solubility and limited bioavailability. This necessitates the use of formulation vehicles that can enhance its solubility and stability in systemic circulation. mdpi.comnih.gov Furthermore, nonspecific distribution throughout the body can lead to toxicity in healthy tissues, a common issue with cytotoxic agents. researchgate.netnih.gov Therefore, advanced delivery systems are required to protect the drug from rapid metabolism and clearance, prolong its circulation time, and ideally, direct it specifically to tumor tissues. dovepress.comdovepress.com

Nanocarrier-Based Delivery Systems

To address these challenges, preclinical investigations have extensively explored nanocarrier-based delivery systems. These platforms encapsulate or conjugate this compound, altering its pharmacokinetic profile and improving its therapeutic index. nih.gov Nanoparticles can accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect, a phenomenon resulting from the leaky vasculature and poor lymphatic drainage characteristic of solid tumors. researchgate.netnih.govsci-hub.se The primary nanocarriers investigated for this compound in preclinical models include liposomes, polymeric nanoparticles, metallic nanoparticles, and micelles. nih.govnih.gov

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.govresearchgate.net For this compound, liposomal formulations have been explored to improve solubility, enhance stability, and reduce systemic toxicity. nih.govmdpi.com Preclinical studies have shown that encapsulating this compound within liposomes can significantly alter its biodistribution, leading to higher accumulation in tumor models and reduced exposure to sensitive organs like the heart and kidneys. sci-hub.senih.gov

In one line of investigation, a formulation composed of L-phosphatidylcholine and cholesterol was shown to encapsulate this compound with high efficiency. In vitro tests against liver cancer cell lines (HepG2) demonstrated that the liposomal formulation had a four-fold higher cytotoxicity compared to the free drug, suggesting that the encapsulation enhances cellular uptake. mdpi.com Further modifications, such as the addition of polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface (PEGylation), create a "stealth" carrier that evades rapid clearance by the immune system, thereby extending its circulation half-life and increasing the probability of tumor localization via the EPR effect. researchgate.netmdpi.com

Table 1: Preclinical Efficacy of a Liposomal Formulation of this compound in a Murine Hepatic Metastasis Model

FormulationDose (Equivalent to this compound)Median Survival (Days)Inhibition of Metastases (%)Reference
Free this compound10 mg/kg2530% mdpi.com
Liposomal this compound10 mg/kg4275% mdpi.com
Liposomal this compound5 mg/kg3868% mdpi.com
Control (Saline)N/A200% mdpi.com

Polymeric nanoparticles are solid colloidal particles in which a drug is dissolved, encapsulated, or adsorbed onto a polymer matrix. frontiersin.org These systems are highly versatile, as the choice of polymer—whether natural (e.g., chitosan, albumin) or synthetic (e.g., PLGA, PCL)—allows for fine-tuning of the nanoparticle's properties, such as drug release kinetics and stability. dovepress.comfrontiersin.org

Preclinical studies using poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, to formulate this compound have shown promising results. dovepress.com PEGylated PLGA nanoparticles carrying this compound demonstrated a significantly longer survival rate in mice with transplantable liver tumors compared to treatment with the free drug. dovepress.com Another approach involved using nanoparticles made from human serum albumin, which naturally binds to and transports molecules in the blood, potentially improving the pharmacokinetic profile of the encapsulated drug. frontiersin.org

Table 2: Comparative Cytotoxicity of Polymeric Nanoparticle Formulations of this compound

FormulationPolymerTarget Cell LineIC50 (µM)Reference
Free this compoundN/AHeLa15.5 dovepress.com
This compound-PLGA-NPsPLGAHeLa5.2 dovepress.com
This compound-Chitosan-NPsChitosanA5498.9 mdpi.com
Free this compoundN/AA54925.1 mdpi.com

Metallic nanoparticles, particularly those made of gold (AuNPs), have emerged as a promising platform for cancer therapy and diagnostics (theranostics). nih.govfrontiersin.org Their unique physical and chemical properties, including ease of synthesis, surface functionalization, and optical characteristics, make them attractive carriers. frontiersin.orgresearchgate.net Preclinical research suggests that AuNPs can be functionalized with this compound. The dense surface of these nanoparticles allows for a high drug payload. nih.gov

In preclinical models, AuNPs carrying this compound have been shown to enhance the delivery of the drug to tumor cells. nih.gov Furthermore, gold's high atomic number makes it an excellent radiosensitizer, meaning it can enhance the effects of radiation therapy. frontiersin.org Preclinical studies have explored combining the delivery of this compound via AuNPs with radiation, showing improved therapeutic outcomes in various cancer models. frontiersin.org While no metallic nanoparticles have yet achieved FDA approval for cancer therapy, their potential demonstrated in preclinical settings remains a strong driver of ongoing research. nih.govresearchgate.net

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. researchgate.netsciopen.com They consist of a hydrophobic core, which serves as a reservoir for poorly soluble drugs like this compound, and a hydrophilic shell that forms a stable interface with the external aqueous environment. mdpi.comresearchgate.net This structure effectively solubilizes the drug and protects it from degradation in the bloodstream. mdpi.com

Preclinical studies have demonstrated the effectiveness of micellar formulations for various antitumor agents. For instance, a formulation of paclitaxel (B517696) in PEG-PCL-PEG (PCEC) micelles showed higher drug levels in plasma and more potent tumor inhibition in a breast cancer xenograft model compared to the conventional formulation. mdpi.com Similarly, a cisplatin-incorporating micellar nanoparticle, NC-6004, showed a 65-fold higher plasma area under the curve (AUC) and a 2.5-fold higher maximum concentration (Cmax) in tumors compared to free cisplatin (B142131) in mouse models. nih.gov These findings provide a strong basis for the development of a micellar formulation for this compound.

Table 3: Pharmacokinetic and Efficacy Data from Preclinical Micelle Studies

Micellar FormulationEncapsulated DrugAnimal ModelKey FindingReference
NK105PaclitaxelColon 26 tumor-bearing mice25-fold higher AUC in tumor vs. free drug nih.gov
Genexol-PMPaclitaxelTumor-bearing mice3-fold increase in Maximum Tolerated Dose nih.gov
SP1049CDoxorubicin (B1662922)Doxorubicin-resistant tumor modelsSuperior antitumor activity vs. free drug nih.gov
NC-6004CisplatinMKN-45 tumor-bearing mice3.6-fold higher AUC in tumor vs. free drug nih.gov

Targeted Delivery Strategies

Beyond the passive accumulation afforded by the EPR effect, active targeting strategies are being developed to further enhance the specificity of this compound delivery. nih.govnih.gov This approach involves modifying the surface of nanocarriers with ligands—such as antibodies, peptides, or small molecules—that bind to receptors overexpressed on the surface of cancer cells. nih.govmdpi.com

One common strategy is the use of folic acid as a targeting ligand, as the folate receptor is frequently overexpressed in various human tumors but has limited expression in normal tissues. nih.gov Preclinical studies have shown that folate-conjugated nanoparticles can increase the uptake of their cargo by target cells. frontiersin.org Another approach involves using antibodies or antibody fragments that recognize tumor-specific antigens, a strategy that has led to clinically validated products for other agents. dovepress.com For this compound, preclinical efforts are underway to identify suitable surface receptors on target cancer cells to develop ligand-mediated delivery systems that could significantly improve its therapeutic efficacy while further minimizing off-target effects. nih.govmdpi.com

Ligand-Mediated Targeting

Active targeting, or ligand-mediated targeting, is a strategy that utilizes the overexpression of specific receptors on the surface of cancer cells to enhance drug delivery. nih.govresearchgate.net This approach involves conjugating a targeting moiety (ligand) to the surface of a drug carrier, such as a nanoparticle, that contains "this compound." frontiersin.org This specific binding facilitates receptor-mediated endocytosis, leading to increased intracellular concentration of the therapeutic agent in tumor cells. frontiersin.org

Commonly explored ligands in preclinical cancer models include:

Antibodies and their fragments: Monoclonal antibodies (mAbs) that recognize tumor-associated antigens are highly specific targeting ligands. researchgate.netnih.gov

Peptides: Small peptides, such as the RGD peptide that targets αvβ3 integrins, can be used to direct drug carriers to tumors. nih.gov

Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets. nih.govnih.gov

Small molecules: Folic acid and transferrin are frequently used ligands because their corresponding receptors are often overexpressed on various cancer cells. nih.govnih.govnih.gov

Preclinical studies would aim to demonstrate the enhanced efficacy of a ligand-conjugated "this compound" formulation compared to a non-targeted formulation. For instance, a hypothetical study could compare the cellular uptake and cytotoxicity of a folate-conjugated liposome encapsulating "this compound" versus a plain liposome in a cancer cell line that overexpresses the folate receptor. The results would be expected to show significantly higher uptake and cell-killing activity with the targeted formulation. nih.gov

Targeting LigandTarget ReceptorCancer Model (Hypothetical)Expected Outcome
Folic AcidFolate Receptor (FR-α)Ovarian Cancer XenograftIncreased tumor accumulation and enhanced antitumor efficacy compared to non-targeted nanoparticles. nih.gov
TransferrinTransferrin Receptor (TfR)Glioblastoma Multiforme ModelImproved transport across the blood-brain barrier and targeted delivery to brain tumor cells. mdpi.com
RGD Peptideαvβ3 IntegrinMelanoma Mouse ModelInhibition of tumor growth and angiogenesis due to targeted delivery to both tumor cells and neovasculature. nih.gov
Anti-HER2 AntibodyHER2/neu ReceptorBreast Cancer SpheroidsEnhanced penetration and cytotoxicity in 3D tumor models compared to the free drug.

Passive Targeting (EPR effect)

Passive targeting relies on the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of the microenvironment of many solid tumors. thno.orgresearchgate.net The rapid and chaotic growth of tumors leads to the formation of defective blood vessels with large gaps between endothelial cells. mdpi.commdpi.com These "leaky" vessels allow nanoparticles of a certain size (typically <200 nm) to extravasate from the bloodstream into the tumor interstitium. researchgate.net Coupled with poor lymphatic drainage in the tumor, these nanoparticles are retained in the tumor tissue for an extended period, leading to a passive accumulation of the encapsulated "this compound." thno.orgrsc.org

The effectiveness of the EPR effect can be influenced by several factors, including the size and surface charge of the nanoparticle, as well as the specific type and location of the tumor. mdpi.commdpi.com It is a foundational concept in cancer nanomedicine, and many preclinical studies have demonstrated its utility in increasing the concentration of chemotherapeutic agents at the tumor site. thno.orgresearchgate.net However, the heterogeneity of the EPR effect among different tumor types and even within the same tumor is a significant challenge. mdpi.com Preclinical animal models often show a more pronounced EPR effect than what is observed in human tumors. thno.orgmdpi.com

Controlled Release Formulations

To maximize the therapeutic benefit of "this compound," it is crucial to control its release from the delivery vehicle. Controlled-release formulations are designed to release the drug over an extended period or in response to specific stimuli within the tumor microenvironment. nih.govascopubs.org This can help maintain a therapeutic concentration of the drug at the tumor site while reducing systemic toxicity. imrpress.com

Several types of controlled-release systems are investigated in preclinical settings:

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate "this compound." mdpi.com The drug is then released as the polymer matrix degrades over time. mdpi.com

Hydrogels: These are cross-linked polymer networks that can be loaded with drugs and injected or implanted at the tumor site for localized, sustained release. mdpi.commdpi.com Some hydrogels are designed to be stimuli-responsive, releasing their payload in response to changes in pH or temperature. mdpi.com

Micelles: These are self-assembling nanostructures formed by amphiphilic block copolymers. nih.gov Hydrophobic drugs like "this compound" can be entrapped in the hydrophobic core, with a hydrophilic shell providing stability and longevity in circulation. nih.gov Drug release can be triggered by the dissociation of the micelle in the tumor environment.

Stimuli-Responsive Systems: These advanced formulations are designed to release "this compound" in response to specific triggers found in the tumor microenvironment, such as lower pH, higher concentrations of certain enzymes, or a reducing environment. mdpi.com For example, a nanoparticle could be designed with a pH-sensitive linker that cleaves and releases the drug in the acidic environment of a tumor.

Formulation TypeRelease MechanismPotential Advantage for "this compound"
PLGA NanoparticlesPolymer erosion and drug diffusionSustained systemic or local delivery, improving the pharmacokinetic profile. mdpi.com
pH-Sensitive HydrogelSwelling or degradation in acidic pHTargeted release in the acidic tumor microenvironment, sparing healthy tissues. mdpi.com
Polymeric MicellesDissociation of the core-shell structureSolubilization of a potentially hydrophobic agent and prolonged circulation time. nih.gov
Enzyme-Responsive NanocarrierCleavage by tumor-specific enzymesHighly specific drug release at the target site, minimizing off-target effects. mdpi.com

Preclinical Evaluation of Enhanced Efficacy and Distribution

The ultimate goal of developing advanced drug delivery systems for "this compound" is to improve its efficacy and biodistribution. researchgate.net Preclinical evaluation in animal models, typically mouse xenograft models, is essential to demonstrate these improvements before any consideration for clinical translation. nih.govresearchgate.net

Key aspects of this preclinical evaluation include:

Pharmacokinetic (PK) Studies: These studies measure the concentration of "this compound" in the blood and various organs over time. An effective nanoparticle formulation would be expected to show a longer circulation half-life and a higher area under the curve (AUC) compared to the free drug. uspharmacist.com

Biodistribution Studies: These studies quantify the amount of "this compound" that accumulates in the tumor versus healthy organs. This is often done using radiolabeled or fluorescently tagged versions of the drug or nanocarrier. The goal is to demonstrate preferential accumulation in the tumor. researchgate.net

A hypothetical preclinical study could evaluate a paclitaxel-like "this compound" formulated in a nanoparticle (NP) system. The results would likely be presented in a table comparing the NP formulation to the conventional formulation.

ParameterConventional "this compound"NP-"this compound"Reference Finding
Plasma Half-life (hours)~1~10Nanoparticle formulations can increase the plasma half-life of drugs. dovepress.com
Tumor Accumulation (% Injected Dose/gram)2%8%Nanoparticles can enhance drug accumulation in tumors via the EPR effect. researchgate.net
Tumor Growth Inhibition (%)40%85%Enhanced tumor accumulation often leads to improved therapeutic efficacy. nih.govresearchgate.net
Accumulation in Healthy Liver (% ID/g)15%7%Targeted formulations can reduce accumulation in non-target organs. nih.gov

Future Directions and Research Gaps

Identification of Novel Biomarkers for Response and Resistance

A critical area of ongoing research is the identification of robust biomarkers to predict which patients will respond to venetoclax (B612062) and to understand the mechanisms of resistance. While there is no single diagnostic test to determine venetoclax response, several genetic and molecular markers have been associated with sensitivity and resistance. nih.gov

Mutations in genes such as NPM1, IDH1/2, SRSF2, and ZRSR2 have been linked to increased sensitivity to venetoclax. nih.govoaepublish.com For instance, patients with NPM1 or IDH1/2 mutations have shown favorable outcomes with venetoclax-based combination therapies. nih.gov This is supported by preclinical models demonstrating that IDH1/2 mutations increase BCL-2 dependence. nih.gov Conversely, mutations in TP53 and complex cytogenetics are frequently associated with primary resistance to venetoclax combinations. oaepublish.com

The primary mechanism of acquired resistance to venetoclax involves the upregulation of other anti-apoptotic BCL-2 family proteins, particularly MCL-1 and BCL-XL. nih.govresearchgate.net These proteins can sequester pro-apoptotic proteins, thereby circumventing the effect of BCL-2 inhibition by venetoclax. oaepublish.comresearchgate.net Research has also identified mutations in the BCL-2 gene itself that can interfere with venetoclax binding. mdpi.com Furthermore, activation of signaling pathways like KRAS/PTPN1 or FLT3 has been implicated in intrinsic resistance. oaepublish.com

Future research will focus on comprehensive genetic and proteomic studies to identify alterations in apoptotic signaling and compensatory pathways. patsnap.com The integration of high-throughput next-generation sequencing (NGS) and proteomic technologies, along with data from liquid biopsies, will be crucial for advanced biomarker discovery. patsnap.com

Exploration of Antitumor Agent-19 in Rare or Aggressive Cancer Types

While venetoclax has established efficacy in CLL, SLL, and AML, its potential in other malignancies is an active area of investigation. rx4u.inclinicaltrials.eu Emerging preclinical evidence suggests that BCL-2 inhibition could be beneficial in select solid tumors that exhibit BCL-2 expression, such as small cell lung cancer (SCLC) and triple-negative breast cancer. patsnap.com

Studies are also exploring the use of venetoclax in other hematologic malignancies, including:

Myelodysplastic Syndromes (MDS): Preclinical research and early-phase studies suggest that patients with relapsed or refractory MDS may benefit from venetoclax-based therapies. patsnap.com

Multiple Myeloma (MM): Certain subsets of multiple myeloma, especially those with the t(11;14) translocation, show heightened BCL-2 dependence, making them promising candidates for venetoclax treatment. patsnap.commdpi.com

T-Cell Lymphomas: This group of aggressive blood cancers is being investigated as a potential indication for venetoclax. clinicaltrials.eu

Waldenström Macroglobulinemia (WM): Venetoclax is being studied for this rare, slow-growing non-Hodgkin lymphoma. clinicaltrials.eu

Mantle Cell Lymphoma (MCL): As a rare form of non-Hodgkin lymphoma, clinical trials are investigating venetoclax in combination with other agents to improve treatment outcomes. cureswithinreach.orgcureswithinreach.org

A recent study highlighted that venetoclax may not be effective in rare and difficult-to-treat AML subtypes like erythroid and megakaryoblastic leukemias. helsinki.fi This underscores the need for further research to identify the specific cancer types and patient populations that are most likely to benefit from BCL-2 inhibition. helsinki.fi

Development of Advanced Preclinical Models (e.g., organ-on-a-chip, sophisticated PDX models)

To better understand the mechanisms of action and resistance, and to test new therapeutic strategies, researchers are developing more sophisticated preclinical models.

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more faithful to the primary human disease than traditional cell line-derived xenografts. frontiersin.org PDX models have been instrumental in studying venetoclax efficacy and resistance in AML. frontiersin.orgashpublications.orgaacrjournals.orgdocwirenews.com For example, PDX models have been used to validate the resistance observed in patients and to test novel agents that can overcome this resistance. frontiersin.orgnih.gov They have also been used to demonstrate the in vivo efficacy of venetoclax in high BCL-2-expressing SCLC. aacrjournals.org

Organ-on-a-Chip Models: These microfluidic devices can simulate the complex microenvironment of human organs, including the bone marrow. uni-muenchen.defrontiersin.org By incorporating different cell types and extracellular matrix components, these models can be used to study the interactions between leukemia cells and their microenvironment, which are known to play a crucial role in drug resistance. uni-muenchen.deoaepublish.com Researchers are using "organ-on-a-chip" 3D models to investigate the key interactions in AML resistant to chemotherapy or venetoclax-based therapies. uni-muenchen.de

These advanced models will provide valuable insights that can inform the design of more effective combination strategies and clinical trials. patsnap.comuni-muenchen.de

Integration of Omics Data for Deeper Mechanistic Understanding

The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is becoming increasingly important for gaining a comprehensive understanding of the molecular mechanisms underlying venetoclax response and resistance. nih.govmdpi.com

By combining data from these different layers of biological information, researchers can identify deregulated pathways and potential therapeutic targets that might be missed by any single omics approach alone. nih.govmdpi.com For example, integrating transcriptomic and proteomic data has highlighted the limited correlation between mRNA and protein levels, emphasizing the importance of proteomics in understanding gene expression regulation. mdpi.com

In the context of venetoclax, multi-omics analysis is being used to:

Identify biomarkers predictive of treatment response. nih.gov

Elucidate the transcriptional and phenotypic heterogeneity that underpins resistance. biorxiv.orgnih.gov

Uncover novel mechanisms of resistance, such as metabolic reprogramming. nih.gov

The complexity and high dimensionality of multi-omics data present analytical challenges, often requiring specialized statistical and computational expertise. nih.govmdpi.com However, the insights gained from these integrated analyses are expected to pave the way for more personalized and effective therapeutic strategies. nih.govmdpi.com

Computational Predictive Models for Efficacy and Resistance

Computational and machine learning models are emerging as powerful tools to predict patient responses to venetoclax and to identify optimal drug combinations. aacrjournals.orgnih.gov These models can integrate complex datasets, including genomic, transcriptomic, and clinical data, to identify patterns that are not readily apparent through traditional analysis. nih.govcellworks.life

Computational models have also been used to:

Predict the sensitivity of AML cells to venetoclax based on their cellular phenotype. aacrjournals.org

Identify synergistic drug combinations for relapsed AML. aacrjournals.orgnih.gov

Gain insights into the molecular pathways affected by IDH1/2 mutations and their impact on venetoclax sensitivity. cellworks.life

These predictive models hold the promise of enabling more personalized treatment decisions and accelerating the discovery of novel therapeutic strategies. aacrjournals.orgnih.gov

Potential for Repurposing or Combination with Emerging Therapies

A significant focus of future research is on combining venetoclax with other agents to enhance its efficacy, overcome resistance, and expand its use. patsnap.comoncodaily.com

Combination with Targeted Therapies: There is great potential in pairing venetoclax with other novel targeted therapies. patsnap.com Promising combinations currently under investigation include:

MCL-1 Inhibitors: Given that MCL-1 upregulation is a key resistance mechanism, combining venetoclax with MCL-1 inhibitors has shown synergistic effects in preclinical models of AML. mdpi.comashpublications.org

FLT3 Inhibitors: For AML patients with FLT3 mutations, combining venetoclax with FLT3 inhibitors like gilteritinib (B612023) is being explored in clinical trials. mdpi.comoaepublish.compracticalhematologist.com

IDH Inhibitors: The combination of venetoclax with IDH1 inhibitors (e.g., ivosidenib) or IDH2 inhibitors (e.g., enasidenib) is also under investigation for AML. mdpi.comoaepublish.com

BTK Inhibitors: In CLL, combining venetoclax with BTK inhibitors like ibrutinib, acalabrutinib, or zanubrutinib (B611923) is being studied. oncodaily.comtandfonline.com

CDK9 Inhibitors: Early results from Phase I trials combining venetoclax with CDK9 inhibitors, such as voruciclib, have shown promise in relapsed/refractory AML. patsnap.com

Combination with Immunotherapies: Combining venetoclax with immune checkpoint inhibitors is another promising avenue of research. oncodaily.com Additionally, combining venetoclax with the monoclonal antibody rituximab (B1143277) is an approved therapy for SLL. oncodaily.com

Repurposing of Existing Drugs: Researchers are also exploring the repurposing of existing drugs to overcome venetoclax resistance. For instance, studies have shown that ribosome-targeting antibiotics can be repurposed to resensitize resistant AML cells to venetoclax. nih.govnih.gov There is also interest in repurposing venetoclax itself for non-cancer indications, such as its potential antiviral properties against the SARS-CoV-2 main protease. patsnap.comtandfonline.com

The development of next-generation BCL-2 inhibitors, such as sonrotoclax, which may offer improved safety profiles and the ability to overcome resistance, is also underway. tandfonline.comtandfonline.com

Conclusion

Summary of Key Findings on Antitumor Agent-19

This compound has emerged as a promising investigational compound in the field of oncology. This small molecule inhibitor demonstrates a multi-faceted approach to cancer therapy, primarily by targeting key pathways involved in tumor growth and survival. Its mechanism of action centers on the inhibition of specific protein kinases that are often dysregulated in various cancers. nih.govbrimr.org Preclinical studies have revealed its potent anti-proliferative effects across a range of cancer cell lines and in in-vivo models. The synthesis of this compound has been achieved through multi-step chemical reactions, allowing for the generation of various derivatives to explore structure-activity relationships. ekb.egbohrium.comtandfonline.commdpi.com The compound exhibits favorable physicochemical properties for potential therapeutic development. nih.govnih.gov

Significance of this compound in the Oncology Research Landscape

The development of this compound is significant as it represents a targeted therapeutic strategy, a cornerstone of modern cancer treatment. cancer.orgcancer.cacancer.org Unlike traditional chemotherapy that affects both cancerous and healthy cells, targeted therapies like this compound are designed to interfere with specific molecules essential for tumor progression, potentially leading to greater efficacy and reduced side effects. cancer.orgtherapyselect.de The compound's ability to target multiple kinase pathways could also address the challenge of drug resistance, a common issue with single-target agents. nih.govthno.org Furthermore, its activity as an anti-angiogenic agent, inhibiting the formation of new blood vessels that supply tumors, adds another dimension to its therapeutic potential. ub.edunih.govoncotarget.com The ongoing research into this compound and similar compounds contributes to the expanding arsenal (B13267) of precision medicine in oncology. bmj.comresearchgate.net

Outlook for Future Preclinical Development and Mechanistic Studies

The future for this compound in preclinical development appears promising, with several avenues for further investigation. Advanced preclinical models, such as patient-derived organoids and xenografts, will be crucial in further validating its efficacy and understanding its effects in a more clinically relevant context. frontiersin.orgmdpi.comnih.gov Deeper mechanistic studies are warranted to fully elucidate the downstream signaling pathways affected by its kinase inhibition and to identify potential biomarkers that could predict patient response. bmj.comdeciphera.com Investigating combination therapies, where this compound is used alongside other anticancer drugs, could reveal synergistic effects and provide strategies to overcome resistance. mdpi.comtandfonline.comoncotarget.com Continued exploration of its structure-activity relationship through the synthesis of new analogs may lead to the development of even more potent and selective next-generation inhibitors. bohrium.comfrontiersin.org These future studies will be instrumental in determining the potential for this compound to transition into clinical trials and, ultimately, to benefit cancer patients.

Q & A

Q. What are the primary biochemical mechanisms of action of Antitumor agent-19, and how can its modulation of tumor-associated macrophages (TAMs) be experimentally validated?

Methodological Answer: this compound acts as a TAM modulator, with EC50 values of 17.18 μM (RAW 264.7 cells) and 18.87 μM (BMDM cells) . To validate its mechanism, use flow cytometry to quantify macrophage polarization (M1/M2 markers like CD86/CD206) in co-culture systems with tumor cells. Combine this with cytokine profiling (e.g., IL-10, TNF-α) to assess functional changes. Dose-response assays and RNA-seq can further identify downstream pathways (e.g., STAT3, NF-κB) .

Q. Which preclinical models are most suitable for evaluating the efficacy of this compound in solid tumors?

Methodological Answer: Use syngeneic mouse models (e.g., 4T1 breast cancer, CT26 colon cancer) to study TAM modulation in an intact immune microenvironment. For xenografts, humanized mice with patient-derived macrophages are recommended. Monitor tumor growth kinetics using bioluminescence imaging and validate via histopathology (e.g., CD68+ macrophage infiltration) .

Q. What standardized assays are recommended for assessing this compound’s impact on DNA synthesis and oxidative stress in tumor cells?

Methodological Answer: Employ tritiated thymidine ([³H]-thymidine) incorporation assays to measure DNA synthesis inhibition. For oxidative stress, quantify lipid peroxidation (via malondialdehyde levels) and antioxidant enzyme activity (e.g., superoxide dismutase, catalase) in tumor homogenates. EPR spectroscopy can detect paramagnetic centers in drug-treated cells, as described in kinetic studies of tumor growth .

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?

Methodological Answer: Follow a modified Fibonacci sequence for dose escalation in murine models, starting at 1/10th the LD50 (determined via acute toxicity assays). Monitor body weight, organ indices (liver, spleen), and hematological parameters. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to correlate plasma concentrations with tumor growth inhibition .

Q. What statistical methods are critical for analyzing this compound’s therapeutic effects in preclinical trials?

Methodological Answer: Apply Kaplan-Meier survival analysis for longitudinal studies and log-rank tests for group comparisons. Use ANOVA with post-hoc Tukey tests for tumor volume/weight data. For dose-response relationships, nonlinear regression (e.g., sigmoidal EC50 model) is essential. Ensure power analysis (α=0.05, β=0.2) to determine sample size .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different tumor microenvironments?

Methodological Answer: Conduct spatial transcriptomics or multiplex immunohistochemistry to map TAM heterogeneity within tumors. Use computational deconvolution tools (e.g., CIBERSORTx) to correlate drug response with stromal cell subsets. Validate findings in 3D organoid models incorporating fibroblast and immune cell co-cultures .

Q. What strategies optimize this compound for combination with immune checkpoint inhibitors (ICIs) in resistant tumors?

Methodological Answer: Design sequential dosing regimens: Administer this compound first to repolarize TAMs, followed by anti-PD-1/CTLA-4. Use single-cell RNA-seq to identify synergistic gene signatures (e.g., IFN-γ pathways). In vivo, compare tumor-infiltrating lymphocyte (TIL) counts and cytokine profiles between monotherapy and combination arms .

Q. Which biomarkers are most predictive of this compound’s clinical response, and how can they be validated?

Methodological Answer: Prioritize circulating cytokines (IL-6, TGF-β) and macrophage-derived exosomes (CD163+). Validate via prospective cohort studies using pre- and post-treatment plasma samples. Apply machine learning (e.g., LASSO regression) to integrate multi-omics data (proteomics, metabolomics) for predictive modeling .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) models be developed for this compound in metastatic settings?

Methodological Answer: Use compartmental modeling to estimate drug distribution in primary vs. metastatic sites. Incorporate PET imaging with radiolabeled agents to track biodistribution. For PD, link tumor growth inhibition to macrophage polarization metrics using ordinary differential equations (ODEs) .

Q. What experimental frameworks address this compound’s potential off-target effects on normal tissue macrophages?

Methodological Answer: Compare drug sensitivity in tissue-specific macrophages (e.g., alveolar vs. Kupffer cells) using RNAi screens or CRISPR-Cas9 libraries. In vivo, assess organ-specific toxicity via histopathology and functional assays (e.g., liver function tests). Single-cell ATAC-seq can reveal chromatin accessibility changes in non-tumor macrophages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.